molecular formula C8H10ClN3O2 B7838105 p-Nitrophenylacetamidine hydrochloride

p-Nitrophenylacetamidine hydrochloride

Cat. No.: B7838105
M. Wt: 215.64 g/mol
InChI Key: UWOXNCVLVJFRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrophenylacetamidine hydrochloride: is a chemical compound with the molecular formula C₈H₉N₃O₂·HCl. It is characterized by a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an acetamidine group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylacetamidine hydrochloride typically involves the reaction of p-nitroaniline with chloroacetonitrile in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate nitrophenylacetamide, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenylacetamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrophenols.

  • Reduction: Aminophenyl derivatives.

  • Substitution: Amides, esters, and other substituted phenyl compounds.

Scientific Research Applications

p-Nitrophenylacetamidine hydrochloride is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and protein interactions.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which p-Nitrophenylacetamidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include:

  • Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

  • Receptor Activation: Interacting with cell surface receptors, triggering intracellular signaling cascades.

Comparison with Similar Compounds

p-Nitrophenylacetamidine hydrochloride is similar to other nitrophenyl derivatives, such as p-nitroaniline and p-nitrophenol. it is unique in its acetamidine group, which imparts distinct chemical and biological properties. Other similar compounds include:

  • p-Nitroaniline: Lacks the acetamidine group, resulting in different reactivity and applications.

  • p-Nitrophenol: Contains a hydroxyl group instead of the acetamidine group, leading to variations in solubility and reactivity.

Properties

IUPAC Name

[1-amino-2-(4-nitrophenyl)ethylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c9-8(10)5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOXNCVLVJFRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=[NH2+])N)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39695-96-0
Record name Acetamidine, 2-(p-nitrophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039695960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Nitrophenylacetamidine hydrochloride
Reactant of Route 2
p-Nitrophenylacetamidine hydrochloride
Reactant of Route 3
p-Nitrophenylacetamidine hydrochloride
Reactant of Route 4
p-Nitrophenylacetamidine hydrochloride
Reactant of Route 5
p-Nitrophenylacetamidine hydrochloride
Reactant of Route 6
p-Nitrophenylacetamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.